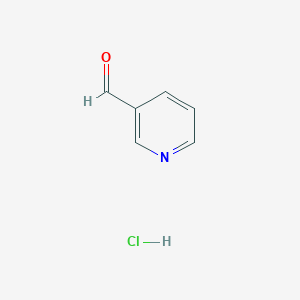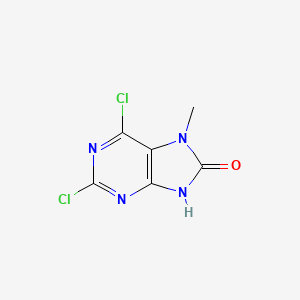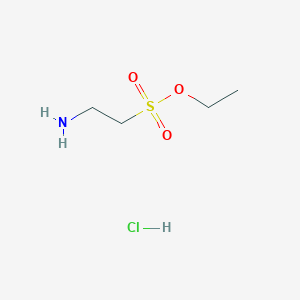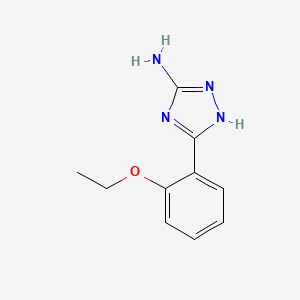![molecular formula C8H10N2O2S B13117620 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is a heterocyclic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of a broader class of thiadiazepines, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. This reaction is carried out under mild conditions and can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and scalable synthesis are often applied to ensure efficient and environmentally friendly production processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4,5-Tetrahydrobenzo[d][1,2,4]thiadiazepine: Similar structure but different biological activities.
Uniqueness
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
1,2,4,5-tetrahydro-3λ6,2,4-benzothiadiazepine 3,3-dioxide |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)9-5-7-3-1-2-4-8(7)6-10-13/h1-4,9-10H,5-6H2 |
Clé InChI |
GKDFDXZLGZUCKX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CNS(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)




![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)

![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
